molecular formula C7H9BN2O3 B13464368 (5-Acetamidopyridin-3-yl)boronic acid

(5-Acetamidopyridin-3-yl)boronic acid

Cat. No.: B13464368
M. Wt: 179.97 g/mol
InChI Key: GCFOJLZETURFGL-UHFFFAOYSA-N
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Description

(5-Acetamidopyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an acetamido group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Acetamidopyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the palladium-catalyzed borylation of 5-bromo-3-acetamidopyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scale and higher efficiency. These methods often involve continuous flow processes and the use of more robust catalysts and reaction conditions to ensure high yields and purity of the final product .

Properties

Molecular Formula

C7H9BN2O3

Molecular Weight

179.97 g/mol

IUPAC Name

(5-acetamidopyridin-3-yl)boronic acid

InChI

InChI=1S/C7H9BN2O3/c1-5(11)10-7-2-6(8(12)13)3-9-4-7/h2-4,12-13H,1H3,(H,10,11)

InChI Key

GCFOJLZETURFGL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)NC(=O)C)(O)O

Origin of Product

United States

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